2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid
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Overview
Description
2-(1-tert-butoxycarbonyl-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropyl-propanoic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. The presence of tert-butoxycarbonyl (Boc) protecting group and cyclopropyl group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-butoxycarbonyl-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropyl-propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Addition of the cyclopropyl group: This step involves the use of cyclopropyl-containing reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-tert-butoxycarbonyl-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropyl-propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-tert-butoxycarbonyl-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropyl-propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of biochemical probes and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-tert-butoxycarbonyl-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropyl-propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive amine groups that can participate in further chemical transformations . The spirocyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
- 5-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid
Uniqueness
2-(1-tert-butoxycarbonyl-6-oxo-1,7-diazaspiro[44]nonan-7-yl)-3-cyclopropyl-propanoic acid is unique due to its specific spirocyclic framework and the presence of both Boc and cyclopropyl groups
Properties
Molecular Formula |
C18H28N2O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-cyclopropyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]propanoic acid |
InChI |
InChI=1S/C18H28N2O5/c1-17(2,3)25-16(24)20-9-4-7-18(20)8-10-19(15(18)23)13(14(21)22)11-12-5-6-12/h12-13H,4-11H2,1-3H3,(H,21,22) |
InChI Key |
OLWOULVXTULPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)C(CC3CC3)C(=O)O |
Origin of Product |
United States |
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